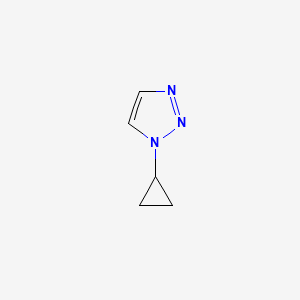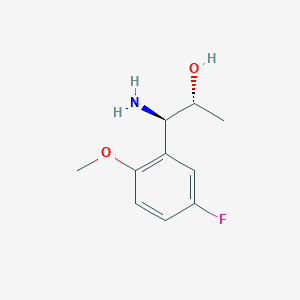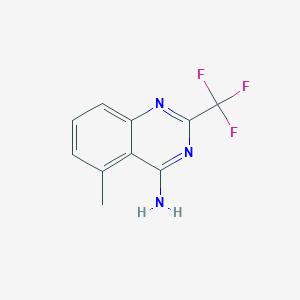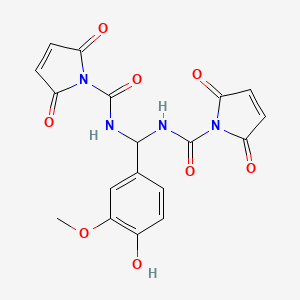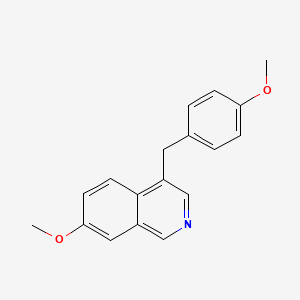
7-Methoxy-4-(4-methoxybenzyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-(4-methoxybenzyl)isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a methoxy group at the 7th position and a 4-methoxybenzyl group at the 4th position on the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(4-methoxybenzyl)isoquinoline typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and 7-methoxyisoquinoline.
Alkylation Reaction: The key step involves the alkylation of 7-methoxyisoquinoline with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-4-(4-methoxybenzyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products
Oxidation: this compound-3-carboxylic acid.
Reduction: 7-Methoxy-4-(4-methoxybenzyl)dihydroisoquinoline.
Substitution: 7-Methoxy-4-(4-methoxybenzyl)-5-bromoisoquinoline.
Aplicaciones Científicas De Investigación
7-Methoxy-4-(4-methoxybenzyl)isoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-(4-methoxybenzyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-1-methylisoquinoline: Similar structure but with a methyl group instead of a 4-methoxybenzyl group.
4-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the aromaticity of the isoquinoline ring.
7-Methoxy-4-(4-hydroxybenzyl)isoquinoline: Hydroxy group instead of a methoxy group on the benzyl moiety.
Uniqueness
7-Methoxy-4-(4-methoxybenzyl)isoquinoline is unique due to the presence of both methoxy and 4-methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications.
Propiedades
Fórmula molecular |
C18H17NO2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
7-methoxy-4-[(4-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C18H17NO2/c1-20-16-5-3-13(4-6-16)9-14-11-19-12-15-10-17(21-2)7-8-18(14)15/h3-8,10-12H,9H2,1-2H3 |
Clave InChI |
CSRPOZRBGXYRNA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=C3C=CC(=CC3=CN=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


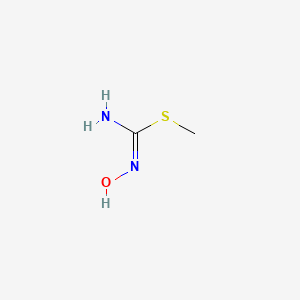
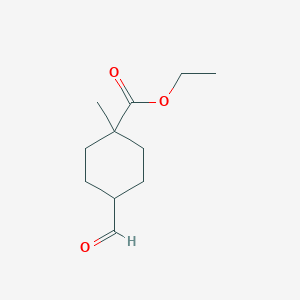
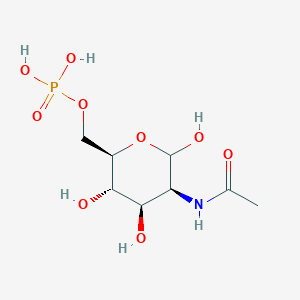
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)

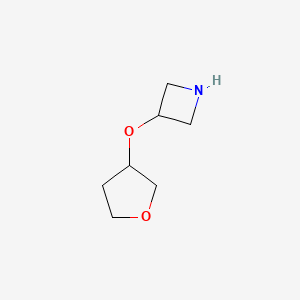
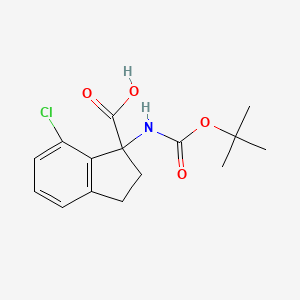
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)

